molecular formula C12H12N2O2 B2511182 1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 892297-37-9

1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2511182
CAS No.: 892297-37-9
M. Wt: 216.24
InChI Key: JMKOBHKJCUJFTH-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by a pyrazine ring substituted with a 3,4-dimethylphenyl group

Scientific Research Applications

1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione typically involves the condensation of 3,4-dimethylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazine-dione compound. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)pyrazine-2,3-dione: Lacks the hydrogen atoms at positions 1 and 4 of the pyrazine ring.

    1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-thione: Contains a sulfur atom instead of an oxygen atom in the pyrazine ring.

Uniqueness

1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern and the presence of the pyrazine-dione moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKOBHKJCUJFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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